molecular formula C10H16Cl2N2O2 B1524154 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride CAS No. 1306604-95-4

1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Cat. No. B1524154
M. Wt: 267.15 g/mol
InChI Key: UEVMPQYIGOSDKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride, also known as FPE, is a synthetic compound with a wide range of applications in scientific research. FPE is an important tool for the study of various biological processes due to its ability to interact with various proteins and other molecules.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one derivatives have been synthesized and evaluated for their antidepressant and antianxiety activities. Specifically, novel derivatives like 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have shown significant antidepressant and antianxiety properties in behavioral tests on albino mice. This highlights the potential therapeutic applications of such compounds in treating depression and anxiety disorders (Kumar et al., 2017).

Electrical and Photoelectrical Properties

The electrical and photoelectrical behaviors of undoped and doped furazano[3,4-b]piperazine (FP) thin-film devices have been studied, showcasing the material's potential as a p-type organic semiconductor. It was found that FP and its doped variants exhibit properties that could be leveraged in the creation of electronic devices, such as Schottky barriers and space charge limited conduction, indicating its utility in the field of organic electronics (Sharma et al., 1995).

properties

IUPAC Name

1-(furan-2-yl)-2-piperazin-1-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12;;/h1-2,7,11H,3-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVMPQYIGOSDKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC=CO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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